Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a chloroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of methyl 4-aminobenzoate with 1-benzyloxycarbonyl-4-piperidone in the presence of dichloromethane and glacial acetic acid . Sodium triacetoxyborohydride is then added to reduce the intermediate, followed by the addition of sodium hydroxide to neutralize the reaction mixture . The product is purified through crystallization using methyl t-butyl ether and n-heptane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate: Similar structure but lacks the chloroacetamido group.
1-Benzyl-4-piperidone: A precursor in the synthesis of the target compound.
Pinacol boronic esters: Used in similar synthetic applications and reactions.
Uniqueness
Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloroacetamido group, in particular, allows for unique substitution reactions and potential therapeutic applications .
Properties
Molecular Formula |
C23H25ClN2O5 |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
benzyl 4-(N-(2-chloroacetyl)-4-methoxycarbonylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H25ClN2O5/c1-30-22(28)18-7-9-19(10-8-18)26(21(27)15-24)20-11-13-25(14-12-20)23(29)31-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
InChI Key |
JENMYSKYPREGLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N(C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
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